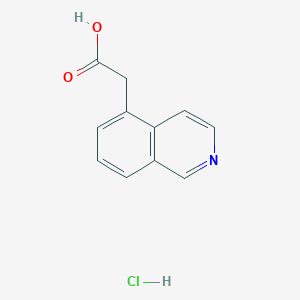
2-(Isoquinolin-5-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoquinoline ring attached to an acetic acid group . Isoquinoline is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 223.66 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Improved Synthesis Techniques - Research has demonstrated advanced synthesis techniques for isoquinoline derivatives, highlighting the importance of 2-(Isoquinolin-5-yl)acetic acid hydrochloride in the development of efficient and environmentally friendly synthetic protocols. One study reported the synthesis of substituted dihydroisoxazolines using acetic acid aqueous solution under ultrasound irradiation, showcasing operational simplicity and higher yields (Tiwari, Parvez, & Meshram, 2011).
Chiral Complexes Synthesis - Chiral Pt(II)/Pd(II) pincer complexes involving isoquinoline derivatives demonstrate the compound's relevance in creating catalysts for asymmetric reactions. This showcases its utility in synthesizing chiral compounds, a critical aspect of medicinal chemistry (Yoon et al., 2006).
Structural and Inclusion Compounds - The study of amide-containing isoquinoline derivatives has provided insights into the structural aspects of salt and inclusion compounds. This research is crucial for understanding the physical and chemical properties of isoquinoline derivatives and their potential applications in material science and drug delivery systems (Karmakar, Sarma, & Baruah, 2007).
Biological Activities and Applications
Antimicrobial Activities - Isoquinoline derivatives have been explored for their antimicrobial properties. Research into the synthesis and antimicrobial activity of certain isoquinoline compounds provides valuable insights into their potential as therapeutic agents (Ahmed et al., 2006).
Anti-corrosion Applications - The anti-corrosion performance of isoquinoline derivatives on mild steel in acidic mediums has been studied, suggesting applications beyond biological activities. These compounds offer protective capabilities for metals, highlighting their versatility and potential in industrial applications (Douche et al., 2020).
Antimalarial and Cytotoxic Agents - The synthesis of isoquinoline derivatives with potential antimalarial and anticancer activities showcases the compound's importance in the development of new therapeutic agents. This underscores the ongoing research into isoquinoline derivatives for drug development and disease treatment (Ramírez et al., 2020).
Safety and Hazards
The safety information available indicates that 2-(Isoquinolin-5-yl)acetic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-isoquinolin-5-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOJJODSPBLCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1239464-79-9 |
Source


|
| Record name | 2-(isoquinolin-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

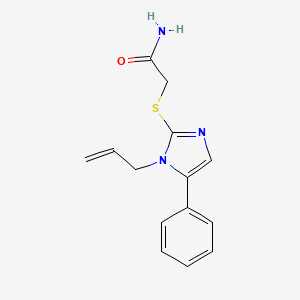
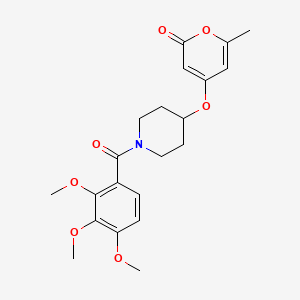
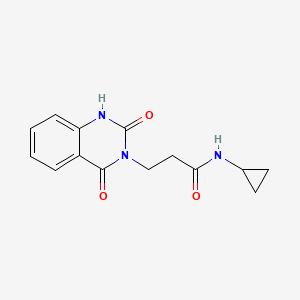

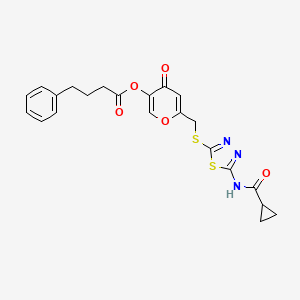
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)
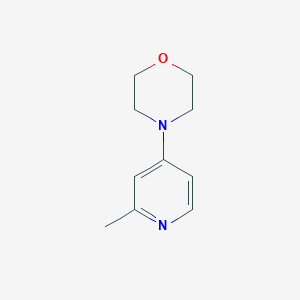
![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)

![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)
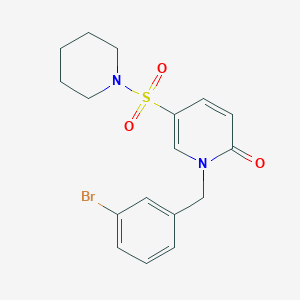
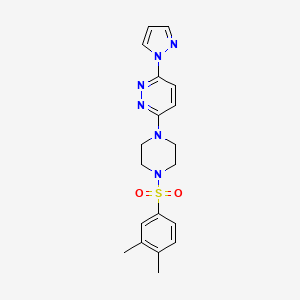
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)